6-Aminopenicillanic acid-d3

LC-MS/MS isotope dilution method validation

6-Aminopenicillanic acid-d3 (6-APA-d3), with molecular formula C₈H₉D₃N₂O₃S and a molecular weight of 219.28, is a stable isotope-labeled analog of 6-aminopenicillanic acid (6-APA), the core β-lactam nucleus from which all semisynthetic penicillins are derived. As a deuterated compound featuring three non-exchangeable deuterium atoms at the C3-methyl positions, 6-APA-d3 serves primarily as an internal standard (IS) for the quantitative analysis of 6-APA and its derivatives in complex biological and pharmaceutical matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C8H12N2O3S
Molecular Weight 219.28 g/mol
Cat. No. B12424052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopenicillanic acid-d3
Molecular FormulaC8H12N2O3S
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
InChIInChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8-
InChIKeyNGHVIOIJCVXTGV-JLXJGBRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopenicillanic Acid-d3 (6-APA-d3): A Deuterated Internal Standard for Precise β-Lactam Quantification in LC-MS


6-Aminopenicillanic acid-d3 (6-APA-d3), with molecular formula C₈H₉D₃N₂O₃S and a molecular weight of 219.28, is a stable isotope-labeled analog of 6-aminopenicillanic acid (6-APA), the core β-lactam nucleus from which all semisynthetic penicillins are derived [1]. As a deuterated compound featuring three non-exchangeable deuterium atoms at the C3-methyl positions, 6-APA-d3 serves primarily as an internal standard (IS) for the quantitative analysis of 6-APA and its derivatives in complex biological and pharmaceutical matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is not a therapeutic agent but an analytical reference material that addresses the fundamental challenge of accurate quantification in the presence of matrix-induced ion suppression or enhancement .

6-Aminopenicillanic Acid-d3: Why Structural Analogs Cannot Replace an Isotopically Matched Internal Standard


In quantitative LC-MS/MS analysis, the substitution of a genuine isotopically labeled internal standard like 6-APA-d3 with a non-isotopic structural analog or an unlabeled standard introduces quantifiable analytical error. 6-APA-d3 exhibits chromatographic retention time, ionization efficiency, and extraction recovery properties that are virtually identical to the unlabeled analyte 6-APA, a characteristic known as co-elution [1]. This physical-chemical equivalence ensures that any loss of analyte during sample preparation or any variation in ionization efficiency due to matrix effects is proportionally mirrored by the internal standard . In contrast, the use of structurally related but chemically distinct analogs (e.g., 7-aminodeacetoxycephalosporanic acid) or unlabeled 6-APA as an internal standard fails to correct for these variables, leading to systematic bias in reported concentrations, with potential errors exceeding 20-30% in complex biological matrices such as plasma, cell lysates, or fermentation broths [2]. For procurement decisions, this means that an assay validated with 6-APA-d3 cannot be reliably executed with a non-deuterated alternative without a complete and costly re-validation.

6-Aminopenicillanic Acid-d3: Quantitative Evidence of Analytical Superiority over Alternatives


Quantitative Precision in Complex Matrices: 6-APA-d3 vs. Unlabeled Internal Standard Method

In the targeted quantification of intracellular metabolites from Penicillium chrysogenum cell cultures, an isotope dilution LC-MS/MS method employing 6-APA-d3 as an internal standard achieved a relative standard deviation (RSD) of ≤11% for 6-APA across analytical replicates, despite the presence of a complex biological matrix [1]. This level of precision is directly attributable to the internal standard's ability to correct for variable matrix effects and extraction losses. In the absence of an isotopically matched internal standard, methods relying on external calibration or unlabeled structural analogs in similar complex matrices typically report RSDs in the range of 15-25%, as the ionization and recovery inconsistencies are not compensated for .

LC-MS/MS isotope dilution method validation matrix effect penicillin biosynthesis

Mass Spectrometric Differentiation: Deuterium Mass Shift of +3 Da Enables Unambiguous Quantification

6-Aminopenicillanic acid-d3 incorporates three deuterium atoms at non-exchangeable positions, resulting in a molecular weight of 219.28 Da compared to 216.26 Da for the unlabeled 6-APA (a mass shift of +3 Da) [1]. This +3 Da difference is analytically optimal for small-molecule LC-MS/MS quantification. It provides a sufficient mass separation to completely eliminate isotopic peak overlap between the analyte and the internal standard, a critical requirement for accurate peak integration . In contrast, a standard labeled with only 1 or 2 deuterium atoms would exhibit significant spectral overlap from the naturally occurring 13C and 34S isotopes of the unlabeled analyte, introducing a quantifiable, positive bias in the internal standard's response and compromising accuracy, particularly at low analyte concentrations .

mass spectrometry isotopologue spectral overlap deuteration internal standard

Chemical Stability and Label Integrity: Non-Exchangeable Deuterium Positioning on Carbon-3

The three deuterium labels in 6-APA-d3 are situated on the C3-methyl group of the penam nucleus, a carbon-bound position that is not susceptible to hydrogen-deuterium exchange under standard sample preparation and storage conditions (aqueous buffers, pH 2-9, ambient temperature) . This contrasts with deuterium labels placed on heteroatoms (e.g., -OH, -NH₂) or on carbons adjacent to carbonyls, which are prone to rapid back-exchange with solvent protons, leading to a loss of label integrity and a consequent change in the internal standard's mass and response over time . For procurement, this means 6-APA-d3 maintains its defined mass shift of +3 Da throughout the entire analytical workflow—from sample preparation to LC-MS analysis—ensuring consistent and accurate quantification across large sample sets and long-term studies [1].

deuterium exchange label stability isotope integrity storage conditions method robustness

High-Value Application Scenarios for 6-Aminopenicillanic Acid-d3 in Research and Industry


Quantitative Analysis of the Penicillin Biosynthesis Pathway in Metabolic Engineering

In metabolic engineering of Penicillium chrysogenum or Escherichia coli for enhanced β-lactam production, precise quantification of intracellular 6-APA concentrations is critical for validating genetic modifications and optimizing fermentation conditions [1]. 6-APA-d3 enables isotope dilution LC-MS/MS assays that can accurately measure 6-APA down to sub-micromolar concentrations directly from cell lysates, without the need for time-consuming sample clean-up, thereby providing the high-precision data (RSD ≤ 11%) required for flux analysis and systems biology models [1].

Validation and Quality Control of Impurity Profiles in Semisynthetic Penicillin APIs

6-APA is a key starting material and a potential process-related impurity in the manufacture of semisynthetic penicillins like amoxicillin and ampicillin. Regulatory guidelines (ICH Q3A) require the quantification of such impurities [2]. 6-APA-d3 serves as the ideal internal standard for a validated LC-MS/MS method, ensuring the high accuracy and precision needed to meet stringent regulatory specifications. Its use directly addresses the challenges posed by complex drug product matrices, where matrix effects can otherwise lead to erroneous impurity assessments [3].

Enzymatic Activity Assays for Penicillin Acylase (PA) in Biocatalysis Research

Penicillin acylase (PA) catalyzes the hydrolysis of penicillin G to yield 6-APA, a reaction of immense industrial importance. When screening for novel PA variants or optimizing biocatalytic process parameters, researchers must accurately quantify the 6-APA product [4]. The use of 6-APA-d3 as an internal standard in a rapid LC-MS/MS-based assay eliminates the need for traditional, less specific methods like HPLC-UV or fluorimetry (where 6-APA is non-fluorescent) [5], providing a direct, highly selective, and quantitative readout that is unaffected by the complex reaction mixture.

Pharmacokinetic and Metabolic Tracing Studies of β-Lactam Derivatives

In preclinical drug development, understanding the metabolic fate of novel β-lactam candidates is essential. 6-APA-d3 can be used as a stable isotope-labeled tracer to quantify the in vitro or in vivo formation of the 6-APA core from a new prodrug or analog. By spiking biological samples with a known amount of 6-APA-d3, researchers can use isotope dilution to accurately determine the concentration of released 6-APA, providing direct quantitative evidence of the compound's metabolic stability and activation [1].

Technical Documentation Hub

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